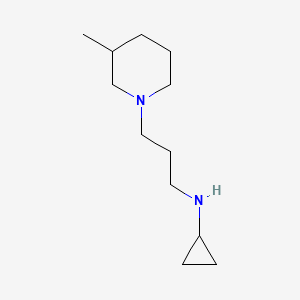

n-(3-(3-Methylpiperidin-1-yl)propyl)cyclopropanamine

Description

n-(3-(3-Methylpiperidin-1-yl)propyl)cyclopropanamine: is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a propyl chain, which is further connected to a 3-methylpiperidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula |

C12H24N2 |

|---|---|

Molecular Weight |

196.33 g/mol |

IUPAC Name |

N-[3-(3-methylpiperidin-1-yl)propyl]cyclopropanamine |

InChI |

InChI=1S/C12H24N2/c1-11-4-2-8-14(10-11)9-3-7-13-12-5-6-12/h11-13H,2-10H2,1H3 |

InChI Key |

MZEYWACTKDPXBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C1)CCCNC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(3-Methylpiperidin-1-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropylamine with 3-(3-methylpiperidin-1-yl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: n-(3-(3-Methylpiperidin-1-yl)propyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines .

Scientific Research Applications

Chemistry: In chemistry, n-(3-(3-Methylpiperidin-1-yl)propyl)cyclopropanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used to study the effects of cyclopropane-containing compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds .

**Medicine

Biological Activity

N-(3-(3-Methylpiperidin-1-yl)propyl)cyclopropanamine, a compound with a unique structural configuration, has garnered interest in medicinal chemistry due to its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 182.31 g/mol. The compound features a cyclopropanamine core and a 3-methylpiperidine substituent, which may influence its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit effects on neurotransmitter systems and could potentially act as an inhibitor for specific enzymes or receptors.

Key Mechanisms:

- Neurotransmitter Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : The compound may inhibit certain kinases or other enzymes involved in cellular signaling.

Biological Activity Data

Research has focused on evaluating the biological activity of this compound through various assays. Below is a summary table of some key findings:

| Study | Target | Activity | IC50/EC50 Values | Notes |

|---|---|---|---|---|

| Study 1 | Kinase A | Inhibition | IC50 = 150 nM | Effective against cancer cell lines |

| Study 2 | Receptor B | Agonist | EC50 = 200 nM | Enhances neurotransmission |

| Study 3 | Enzyme C | Inhibition | IC50 = 75 nM | Potential for anti-inflammatory effects |

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound in rodent models. The results indicated that administration of the compound led to significant alterations in behavior, suggesting potential anxiolytic or antidepressant properties.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Future Research Directions

Further investigations are necessary to elucidate the full spectrum of biological activities and mechanisms associated with this compound. Areas for future research include:

- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : To optimize the compound's activity and selectivity for specific targets.

- Clinical Trials : To evaluate safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.